5-amino-N-(4-chlorobenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-chlorobenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with various functional groups, making it a candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorobenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Benzyl and Trimethylphenyl Groups: These groups can be attached via reductive amination or other coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating new compounds with potential biological activities.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Medicinally, triazole derivatives are known for their role as enzyme inhibitors, antifungal agents, and anticancer drugs. This compound could be explored for its potential therapeutic applications.
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorobenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The molecular targets could include enzymes involved in DNA replication, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These include compounds like 1,2,3-triazole-4-carboxylic acid and its derivatives, which share the triazole ring structure.
Benzyl-Substituted Triazoles: Compounds such as benzyl-1,2,3-triazoles, which have similar benzyl substitutions.
Amino-Substituted Triazoles: These include compounds like 5-amino-1,2,3-triazole, which share the amino substitution.
Uniqueness
What sets 5-amino-N-(4-chlorobenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide apart is its combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the chlorobenzyl and trimethylphenyl groups may enhance its binding affinity to specific biological targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C21H23ClN6O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN6O2/c1-12-8-13(2)18(14(3)9-12)25-17(29)11-28-20(23)19(26-27-28)21(30)24-10-15-4-6-16(22)7-5-15/h4-9H,10-11,23H2,1-3H3,(H,24,30)(H,25,29) |
InChI Key |
SPESRQFPEPMICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N)C |
Origin of Product |
United States |
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